

Synthesis and Characterization of Entinostat-d4: A Technical Guide

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Compound of Interest

Compound Name: Entinostat-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Entinostat-d4**, a deuterated analog of the potent and selective Class I histone deacetylase (HDAC) inhibitor, Entinostat. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and cancer therapeutics, providing detailed methodologies and data to support the use of **Entinostat-d4** as an internal standard and a tool for mechanistic studies.

Introduction

Entinostat is a synthetic benzamide derivative that selectively inhibits HDAC1, HDAC2, and HDAC3, leading to the hyperacetylation of histones and other proteins.^{[1][2]} This epigenetic modulation reactivates tumor suppressor genes, induces cell cycle arrest, and promotes apoptosis in cancer cells.^{[1][3]} **Entinostat-d4**, as a stable isotope-labeled version of Entinostat, is an invaluable tool for quantitative analysis in biological matrices using mass spectrometry-based methods.^{[2][4][5][6]} Its use as an internal standard allows for precise and accurate quantification of Entinostat, which is crucial for pharmacokinetic and drug metabolism studies.

Synthesis of Entinostat-d4

The synthesis of **Entinostat-d4** can be achieved through a multi-step process, adapting established procedures for the synthesis of Entinostat.^[7] The key step involves the introduction

of deuterium atoms, typically on a phenyl ring, to ensure metabolic stability of the label. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis of Entinostat-d4

A plausible synthetic route for **Entinostat-d4** is outlined below, commencing with the coupling of a deuterated aniline derivative with a suitably activated benzoic acid intermediate.

Step 1: Synthesis of Pyridin-3-ylmethyl (4-(aminomethyl)benzoyl)carbamate

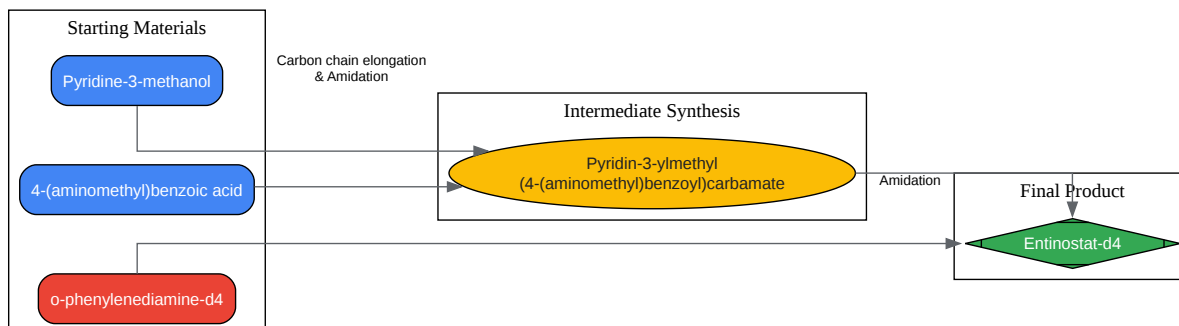
- Pyridine-3-methanol is reacted with a carbon chain extension reagent.
- The resulting intermediate undergoes an amidation reaction with 4-(aminomethyl)benzoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Step 2: Amidation with o-Phenylenediamine-d4

- The product from Step 1 is then coupled with commercially available o-phenylenediamine-d4 using a suitable coupling agent (e.g., HATU or EDC/HOBt) in an inert solvent like dimethylformamide (DMF).
- The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification

- The crude product is purified by column chromatography on silica gel to yield **Entinostat-d4** as a solid.
- Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).



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Figure 1: Hypothetical synthesis workflow for *Entinostat-d4*.

Characterization of Entinostat-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Entinostat-d4**.

Quantitative Data Summary

Parameter	Method	Result	Reference
Molecular Formula	-	C ₂₁ H ₁₆ D ₄ N ₄ O ₃	[8]
Molecular Weight	-	380.43 g/mol	[8]
Purity	HPLC	91.38%	[8]
Isotopic Enrichment	Mass Spectrometry	>99% D	Hypothetical
Storage	-	-80°C (long term), -20°C (short term)	[2]

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **Entinostat-d4**.
- Method: A reverse-phase C18 column is used with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Detection is performed using a UV detector at an appropriate wavelength.
- Expected Outcome: A major peak corresponding to **Entinostat-d4**, with the area of this peak relative to the total peak area indicating the purity.

3.2.2. Mass Spectrometry (MS)

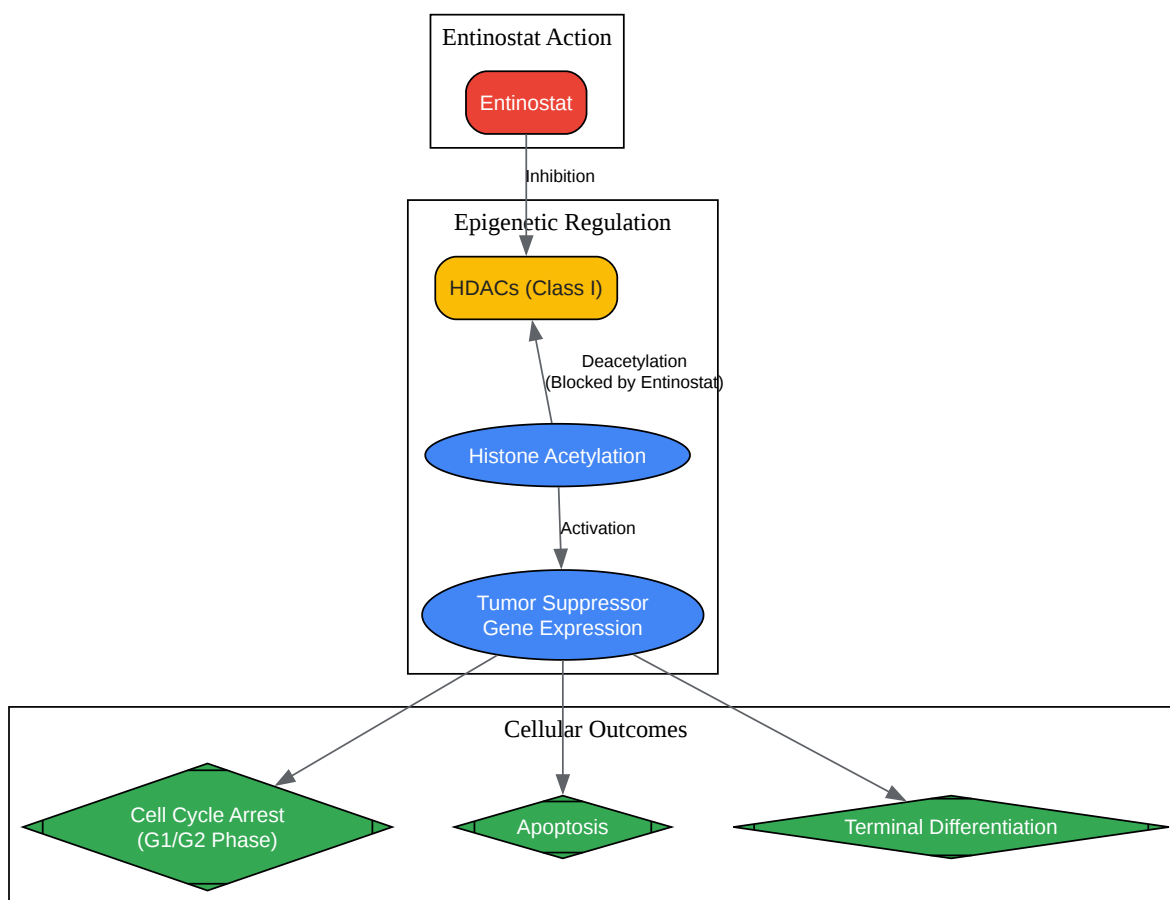
- Objective: To confirm the molecular weight and assess isotopic enrichment.
- Method: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement. The isotopic distribution pattern is analyzed to confirm the incorporation of four deuterium atoms.
- Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of **Entinostat-d4**. The isotopic pattern will be shifted by approximately 4 Da compared to unlabeled Entinostat.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the position of deuterium labeling.
- Method: ^1H NMR and ^{13}C NMR spectra are acquired. In the ^1H NMR spectrum, the absence of signals from the deuterated positions confirms successful labeling.
- Expected Outcome: The ^1H NMR spectrum will show the characteristic peaks for the non-deuterated protons of the Entinostat molecule, while the signals corresponding to the deuterated phenyl ring will be absent or significantly diminished. The ^{13}C NMR spectrum will show the expected carbon signals.

Mechanism of Action and Signaling Pathways

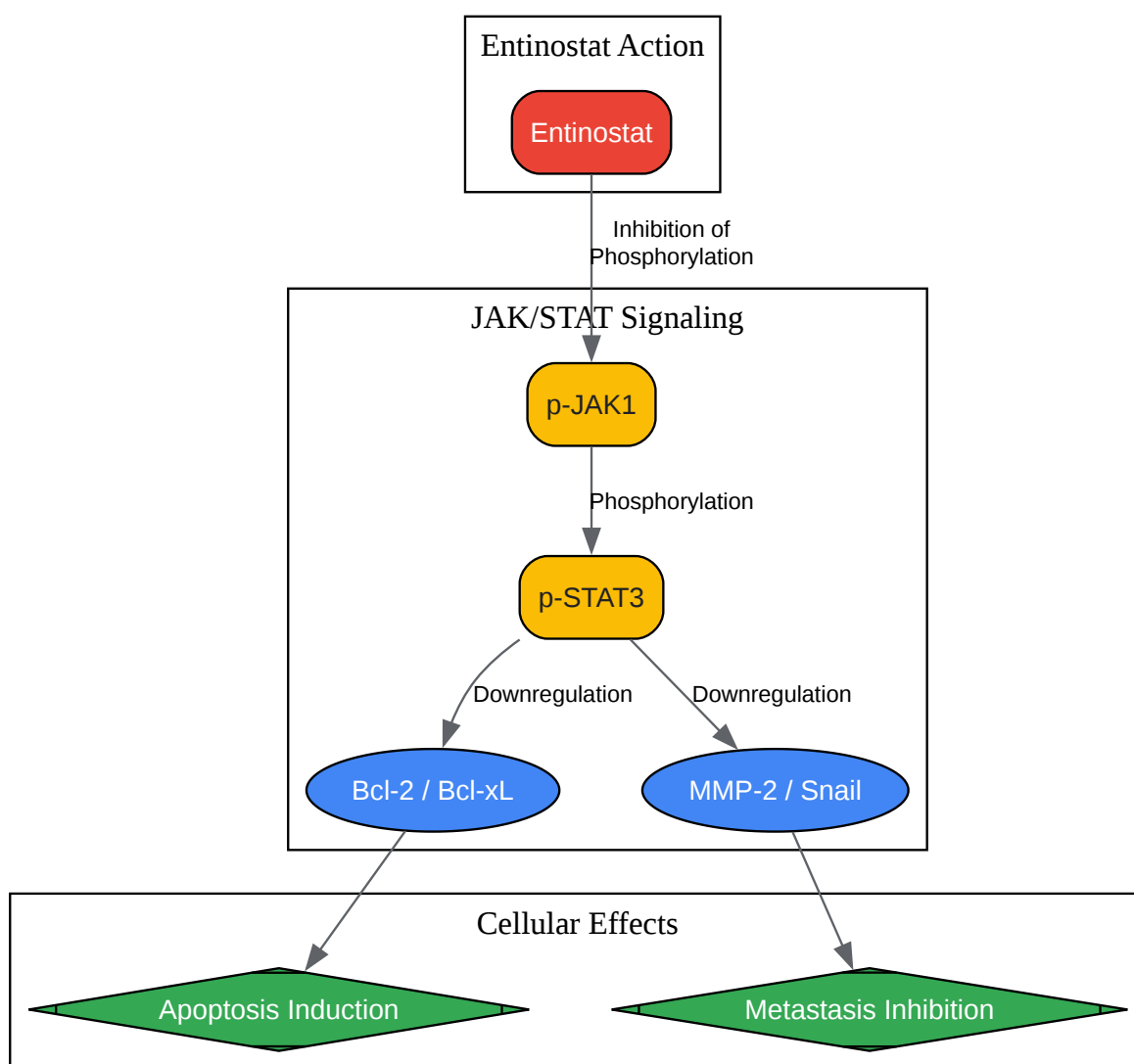
Entinostat exerts its anti-cancer effects by inhibiting Class I HDACs, which leads to a cascade of downstream events.



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Figure 2: Entinostat's primary signaling pathway via HDAC inhibition.

Entinostat's mechanism of action involves the inhibition of Class I HDACs, leading to histone hyperacetylation and the transcriptional activation of genes that regulate cell proliferation, differentiation, and apoptosis.[9] Studies have also implicated Entinostat in the modulation of other signaling pathways, including the JAK1/STAT3 and IFIT1-STING-STAT4 pathways, highlighting its complex and multi-faceted anti-tumor activity.[10][11]



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Figure 3: Entinostat's inhibitory effect on the JAK1/STAT3 signaling pathway.

Conclusion

Entinostat-d4 is a critical tool for the precise quantification of Entinostat in preclinical and clinical research. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization. Understanding the complex mechanism of action of Entinostat, including its impact on various signaling pathways, is crucial for the continued development of this promising anti-cancer agent. This guide serves as a foundational resource for researchers working to advance the therapeutic applications of Entinostat.

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- To cite this document: BenchChem. [Synthesis and Characterization of Entinostat-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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